molecular formula C6H4N2O2S2 B1627228 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 234450-62-5

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No. B1627228
CAS RN: 234450-62-5
M. Wt: 200.2 g/mol
InChI Key: YQBNNXSTYCYBBA-UHFFFAOYSA-N
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Description

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is a compound that is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives has been documented in literature . For example, one method involves adding a compound into methanol, adding concentrated sulfuric acid, heating and refluxing overnight, and then extracting by ethyl acetate .


Molecular Structure Analysis

The molecular structure of 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is characterized by a heterocyclic ring system . The structure-activity relationship obtained from biological results revealed that di-substituted compounds were more potent than mono-substituted derivatives .


Chemical Reactions Analysis

2-Aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . The binding pattern of the most potent compound within the febuxostat binding site of the enzyme was analyzed using docking studies .

Scientific Research Applications

Corrosion Inhibition

2-Aminothieno[2,3-d][1,3]thiazole derivatives demonstrate notable effectiveness as corrosion inhibitors for metals, particularly iron. Density functional theory (DFT) calculations and molecular dynamics simulations have been applied to predict the corrosion inhibition performances of various thiazole and thiadiazole derivatives, including 2-aminothiazole analogs, showcasing their potential in protecting metal surfaces from corrosion. This insight is vital for developing new corrosion-resistant materials and coatings in industrial applications (Kaya et al., 2016).

Synthesis of Heterocyclic γ-Amino Acids

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is central to the synthesis of a new class of constrained heterocyclic γ-amino acids built around a thiazole ring. These compounds are valuable as design mimics of the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins, offering a versatile route for the synthesis of orthogonally protected amino acids. This application is crucial for the field of peptidomimetics and the design of novel peptides with enhanced stability and function (Mathieu et al., 2015).

Development of Organic Dyes

The compound has implications in the development of organic dyes, particularly for applications in solar energy conversion. Organic dyes based on thieno[2,3-d][1,3]thiazole derivatives exhibit strong photoluminescence, making them suitable for use in dye-sensitized solar cells (DSSCs). This application underscores the potential of 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid derivatives in renewable energy technologies, where they can contribute to the efficient conversion of sunlight to electricity (Yao et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid and its derivatives participate in the formation of hydrogen-bonded complexes. These complexes are studied for their potential in creating novel supramolecular architectures that can be applied in materials science, particularly in the design of molecular sensors, switches, and other functional materials. The ability to form stable hydrogen-bonded structures is fundamental for the development of materials with tailored properties (Lynch et al., 1999).

Mechanism of Action

The mechanism of action of 2-aminothiazole derivatives involves inhibiting the xanthine oxidase enzyme . This enzyme is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine, and xanthine to produce uric acid .

Safety and Hazards

While specific safety and hazard information for 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid is not available, it’s important to handle all chemical compounds with care. For example, similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, including 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid, has potential in this area and is a promising direction for future research .

properties

IUPAC Name

2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S2/c7-6-8-4-2(12-6)1-3(11-4)5(9)10/h1H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBNNXSTYCYBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589860
Record name 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

234450-62-5
Record name 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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